molecular formula C18H14F2N2O3 B2772198 N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953253-06-0

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2772198
CAS No.: 953253-06-0
M. Wt: 344.318
InChI Key: ZMIGJEYCZNMCCT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a small molecule research chemical designed for use in early-stage drug discovery and chemical biology. This compound features a 1,2-oxazole (isoxazole) core, a privileged structure in medicinal chemistry known for its metabolic stability and its role as a bioisostere for ester and amide functionalities. The molecule is further functionalized with a 3-methoxyphenyl group at the 5-position of the isoxazole ring and an N-(2,4-difluorophenyl)acetamide moiety at the 3-position. The strategic incorporation of lipophilic and electron-withdrawing difluorophenyl substituents is a common practice in lead optimization to fine-tune a compound's physicochemical properties, membrane permeability, and metabolic stability . Compounds with structural similarities, particularly those containing acetamide linkers and aromatic heterocycles, are frequently investigated as potential modulators of various biological targets. Research applications for such molecules include serving as a key synthetic intermediate, a building block in combinatorial chemistry, or a candidate for high-throughput screening against therapeutic targets such as enzyme families . For example, structurally related acetamide derivatives have been explored for their inhibitory activity against targets like histone deacetylases (HDACs) and glucose transporters (GLUTs) in oncological research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to characterize the compound fully prior to use. For detailed information on handling, safety, and storage, please refer to the available Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-24-14-4-2-3-11(7-14)17-9-13(22-25-17)10-18(23)21-16-6-5-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIGJEYCZNMCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl and methoxyphenyl groups are then introduced through nucleophilic substitution reactions. The final step often involves the acylation of the isoxazole ring to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide: Similar structure but with a different position of the methoxy group.

    N-(2,4-difluorophenyl)-2-(5-(3-chlorophenyl)isoxazol-3-yl)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 953253-06-0
  • Molecular Formula : C18H14F2N2O3
  • Molecular Weight : 344.3122 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The oxazole ring is believed to play a crucial role in binding to specific enzymes or receptors, potentially modulating their activity.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit AChE activity. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was found to be notably low, indicating high potency as a cholinesterase inhibitor .

CompoundIC50 (nM)Biological Activity
This compound44AChE Inhibition
Control Compound1000AChE Inhibition

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neurodegenerative Disease Model : In a study involving transgenic mice expressing human amyloid precursor protein (APP), administration of the compound led to a significant reduction in amyloid plaque formation and improvement in memory tasks compared to untreated controls .
  • Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including oxazole ring formation via cyclization of β-keto esters or nitrile oxides, followed by coupling with the difluorophenyl-acetamide moiety. Key steps include:

  • Activation of the acetamide group using carbonyldiimidazole (CDI) to facilitate nucleophilic substitution .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity during coupling reactions .
  • Catalysts : Palladium-based catalysts may improve cross-coupling efficiency for aryl groups .
    • Critical parameters : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine-to-activating agent) are critical for yield maximization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at 3-position on phenyl, oxazole ring protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₈H₁₃F₂N₂O₃) and isotopic patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 reverse-phase columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of this compound, and how can they be validated experimentally?

  • Proposed mechanisms :

  • Enzyme inhibition : Structural analogs (e.g., triazole derivatives) disrupt microbial enzymatic functions via binding to active sites (e.g., cytochrome P450 or fungal lanosterol demethylase) .
  • Receptor modulation : The difluorophenyl group may enhance lipophilicity, facilitating interaction with hydrophobic pockets in target proteins .
    • Validation strategies :
  • In vitro assays : Measure IC₅₀ values against fungal (Candida spp.) or bacterial (Staphylococcus aureus) strains .
  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., CYP51) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Case example : Discrepancies in antifungal efficacy may arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter pharmacokinetic profiles .
  • Assay conditions : Differences in solvent (DMSO vs. saline), pH, or incubation time affect compound stability .
    • Resolution approach :
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial susceptibility testing .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorine position on phenyl) to isolate critical functional groups .

Q. What in silico strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Computational tools :

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electronic effects of fluorine atoms on binding energy .
    • Experimental correlation : Validate predictions with in vivo rodent models for bioavailability and toxicity profiling .

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